molecular formula C12H18N4OS B14580722 6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-13-5

6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide

Cat. No.: B14580722
CAS No.: 61280-13-5
M. Wt: 266.37 g/mol
InChI Key: LVRFZMJOSBJFAY-UHFFFAOYSA-N
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Description

6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide is a chemical compound that belongs to the class of pyrazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine derivatives with piperidine and ethoxy groups under controlled conditions. The process may include steps such as nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable chemical processes that ensure high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce various substituted piperidines .

Scientific Research Applications

6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-tubercular properties.

    Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of essential proteins or enzymes, thereby disrupting bacterial growth and replication. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide is unique due to its specific combination of piperidine and ethoxy groups attached to the pyrazine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

CAS No.

61280-13-5

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

6-(2-piperidin-1-ylethoxy)pyrazine-2-carbothioamide

InChI

InChI=1S/C12H18N4OS/c13-12(18)10-8-14-9-11(15-10)17-7-6-16-4-2-1-3-5-16/h8-9H,1-7H2,(H2,13,18)

InChI Key

LVRFZMJOSBJFAY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=NC(=CN=C2)C(=S)N

Origin of Product

United States

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